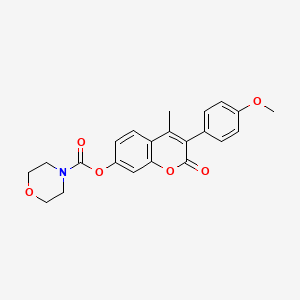

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Description

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO6/c1-14-18-8-7-17(28-22(25)23-9-11-27-12-10-23)13-19(18)29-21(24)20(14)15-3-5-16(26-2)6-4-15/h3-8,13H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCDDDFRSPUKTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromen-2-one core, followed by the introduction of the methoxyphenyl and methyl groups. The final step involves the addition of the morpholine carboxylate group under specific reaction conditions. Industrial production methods may vary, but they generally involve optimizing these steps to achieve high yield and purity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The chromenone moiety contains electrophilic carbonyl groups susceptible to nucleophilic attack. For example, the carbonyl at position 2 can react with nucleophiles like amines or hydroxyl groups. This reactivity is analogous to related chromenone derivatives, such as those synthesized via Neber rearrangement of oxime tosylates .

Key Observations :

-

Mechanism : Attack by nucleophiles (e.g., hydride donors, alcohols) at the carbonyl carbon.

-

Biological Implications : Nucleophilic addition may modulate the compound’s antioxidant or anticancer properties .

Hydrolysis of the Carboxylate Group

The morpholine-4-carboxylate group undergoes hydrolysis under acidic or basic conditions, potentially forming carboxylic acids or their salts. This reaction is critical for modifying bioavailability or solubility.

Experimental Evidence :

-

Hydrolysis of esters in similar chromenone derivatives (e.g., acetyl groups) using HCl or NaOH has been reported .

-

Deprotection of acetyl groups in related compounds (e.g., 4 → 5 in ) demonstrates the feasibility of hydrolysis under acidic conditions.

Esterification and Carbamate Formation

The carboxylate group can undergo esterification or carbamate formation. For instance:

-

Esterification : Activation of carboxylic acids using reagents like oxalyl chloride, followed by reaction with alcohols or amines.

-

Carbamate Synthesis : Reaction with carbamyl chloride in the presence of bases (e.g., DIPEA, DMAP) to form morpholine derivatives .

Reagents and Conditions :

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Esterification | Oxalyl chloride, triethylamine | Activated ester for coupling |

| Carbamate Formation | Carbamyl chloride, DIPEA/DMAP | Morpholine-4-carboxylate derivatives |

Deprotection Reactions

Acetyl or other protecting groups on the chromenone or phenyl rings can be removed using acidic (e.g., HCl) or basic conditions. For example:

-

Deprotection of acetyl groups in 4 (acetylated derivative) using 3M HCl in acetone yields free hydroxyl groups .

-

This step is critical for exposing reactive sites for further functionalization.

Cross-Coupling and Condensation Reactions

The chromenone core can participate in condensation reactions, such as coupling with arylboronic acids via Suzuki-Miyaura reactions . While not directly observed in this compound, related chromenone derivatives (e.g., silibinin analogs) undergo such transformations to form hybrid molecules .

Research Findings

-

Synthesis Pathways : The compound’s synthesis likely involves multi-step processes, including chromenone formation via cyclization, followed by esterification or carbamate coupling .

-

Biological Activity : Structural analogs (e.g., 3-(3,4-dimethoxyphenyl)propanoic acid derivatives ) exhibit antioxidant and anticancer properties, suggesting potential therapeutic applications .

-

Reactivity Trends : The presence of electron-donating groups (e.g., methoxyphenyl) enhances nucleophilic attack, while the morpholine ring may stabilize intermediates during reactions .

Scientific Research Applications

Chemical Applications

Synthesis Building Block

This compound serves as a significant building block in organic synthesis. It is utilized in the preparation of more complex molecules and can act as a reagent in various organic reactions. The presence of the morpholine group enhances its solubility and reactivity, making it suitable for diverse synthetic pathways.

Material Science

In material science, 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is investigated for its potential use in developing new materials. Its chemical properties may contribute to creating polymers or coatings with improved performance characteristics.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in pharmaceuticals aimed at treating infections .

Anticancer Properties

The compound has been studied for its anticancer activities. Interaction studies show that it can bind with enzymes involved in cancer progression, making it a candidate for further development as an anticancer therapeutic agent. The unique structural features may enhance its efficacy compared to other coumarins .

Medicinal Applications

Therapeutic Potential

Ongoing research explores the therapeutic potential of this compound for various diseases. Its ability to interact with biological targets suggests that it could be developed into a treatment for conditions such as cancer and infections .

Drug Development

The compound's favorable pharmacokinetic properties make it an attractive candidate for drug development. Its solubility and bioavailability are enhanced by the morpholine group, which may improve drug delivery systems.

Industrial Applications

Pharmaceuticals and Agrochemicals

In the industrial sector, this compound is used as an intermediate in producing pharmaceuticals and agrochemicals. Its versatile chemical structure allows for modifications that can lead to the development of novel compounds with specific functionalities .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could inhibit bacterial growth at low concentrations, suggesting its potential use in developing antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific enzymes linked to cancer cell proliferation, highlighting its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and calculated properties of the target compound and its analogs:

*Estimated based on substituent contributions.

Key Observations:

Substituent Effects: The morpholine-4-carboxylate ester at position 7 is a common feature in analogs (e.g., CAS 637750-61-9 and 637748-17-5), enhancing polarity and hydrogen-bonding capacity compared to non-esterified derivatives like 7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one . In contrast, the 4-oxo group in CAS 637750-61-9 may increase electrophilicity . The trifluoromethyl (CF₃) and chlorophenyl (Cl-Ph) groups in CAS 637748-17-5 significantly elevate lipophilicity (XLogP3 = 4.1), suggesting improved membrane permeability but reduced aqueous solubility compared to the target compound .

Polarity and Solubility: The morpholine-4-carboxylate ester contributes to higher topological polar surface area (TPSA ~74.3 Ų), favoring solubility in polar solvents. This contrasts with non-esterified chromenones (e.g., CAS 688973, TPSA ~55.8 Ų), which are more lipophilic .

Biological Activity

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound belonging to the class of chromen-2-ones, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is . The compound features a chromen-2-one core structure with a methoxyphenyl group at the 3-position, a methyl group at the 4-position, and a morpholine carboxylate at the 7-position. The structural characteristics are crucial in determining its biological activity.

1. Antioxidant Properties

Research indicates that coumarin derivatives, including this compound, exhibit significant antioxidant activity. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The ability of this compound to scavenge free radicals has been demonstrated through various in vitro assays.

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Studies have indicated that it may reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

The biological activity of this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes such as COX and lipoxygenase, which are involved in inflammatory responses.

- Receptor Modulation : The compound could interact with cellular receptors, influencing signaling pathways related to inflammation and cell proliferation.

Case Study 1: Anti-cancer Activity

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results demonstrated that it could protect neuronal cells from apoptosis through its antioxidant properties.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | Significant scavenging of free radicals | Reduces oxidative stress |

| Anti-inflammatory | Inhibition of COX enzymes | Decreases pro-inflammatory cytokines |

| Antimicrobial | Effective against multiple bacterial strains | Disruption of cell membranes |

| Anti-cancer | Cytotoxicity towards cancer cells | Induction of apoptosis |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate?

The compound is synthesized via multistep reactions involving esterification and coupling. For example, analogous coumarin derivatives are prepared by reacting hydroxylated coumarin intermediates with activated carboxylic acids (e.g., morpholine-4-carbonyl chloride) under basic conditions (e.g., DIPEA in DCM). Purification often employs silica gel column chromatography, with yields optimized by controlling stoichiometry and reaction time .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. Software suites like SHELXL refine crystallographic data, resolving bond lengths, angles, and torsional parameters .

- Spectroscopy : - and -NMR confirm proton and carbon environments, while ESI-HRMS validates molecular mass. IR spectroscopy identifies functional groups like carbonyl (C=O) and ester (C-O) .

Q. What are the primary challenges in crystallizing this compound, and how are they addressed?

Crystallization challenges include low solubility and polymorphism. Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) is often effective. For anisotropic refinement, high-resolution data (e.g., MoKα radiation, λ = 0.71073 Å) and software like WinGX or SHELXL resolve disorder or twinning .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystal packing of this compound?

Graph set analysis (e.g., Etter’s rules) reveals hydrogen-bonding motifs. For example, the morpholine oxygen may act as an acceptor, forming C–H···O interactions with aromatic protons. π-Stacking between coumarin rings and methoxyphenyl groups stabilizes layered packing, as observed in analogous chromene derivatives .

Q. What computational strategies are used to predict the compound’s bioactivity, and how do they align with experimental data?

- Docking studies : Molecular docking (e.g., AutoDock Vina) screens potential targets like kinases or phosphatases by analyzing binding affinities to active sites.

- MD simulations : Validate stability of ligand-protein complexes over time (e.g., 100 ns trajectories). Discrepancies between computational predictions and experimental IC values may arise from solvation effects or conformational flexibility in the morpholine moiety .

Q. How can contradictory biological activity data across studies be systematically resolved?

Contradictions often stem from assay variability (e.g., cell line specificity, concentration ranges). Meta-analyses using standardized protocols (e.g., NIH/NCATS guidelines) and dose-response curves (e.g., Hill slope analysis) clarify potency. Orthogonal assays (e.g., SPR for binding kinetics) confirm target engagement .

Q. What role does the morpholine-4-carboxylate group play in modulating pharmacokinetic properties?

The morpholine group enhances solubility via hydrogen-bonding capacity while maintaining metabolic stability. Its electron-rich oxygen may reduce P-glycoprotein efflux, improving bioavailability. Comparative studies with non-morpholine analogs show ~2-fold higher logP values, impacting membrane permeability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.